1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone is a member of piperazines.
Scientific Research Applications
Antitumor Activity
1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone and its derivatives have been explored for their potential antitumor activities. A study by Naito et al. (2005) found that certain phenylpiperazinyl derivatives exhibited potent cytotoxicity against various tumor cell lines, including human carcinoma, without causing adverse effects in mice. This suggests a potential role for these compounds in cancer therapy (Naito et al., 2005).
Anti-HIV Activity
Al-Masoudi et al. (2007) synthesized and evaluated derivatives for their anti-HIV activity. They found that certain 5-substituted piperazinyl-4-nitroimidazole derivatives showed promise as non-nucleoside reverse transcriptase inhibitors, a key target in HIV treatment (Al-Masoudi et al., 2007).
Antibacterial and Antioxidant Activities
K. Sarac (2020) reported the synthesis of related compounds with notable antibacterial and antioxidant activities. These findings indicate potential applications in combating bacterial infections and oxidative stress (Sarac, 2020).
Analgesic and Anti-inflammatory Properties
Gökçe et al. (2005) found that certain arylpyridazinone derivatives containing a phenylpiperazinyl moiety displayed significant analgesic and anti-inflammatory effects, comparable to standard drugs like acetylsalicylic acid and indometacin. This suggests potential therapeutic applications in pain and inflammation management (Gökçe et al., 2005).
Antifungal Activity
Mermer et al. (2018) synthesized triazole derivatives containing a piperazine nucleus and evaluated them for antifungal activity. These compounds showed potential as new analogues of azole class antifungals, important in treating fungal infections (Mermer et al., 2018).
properties
Product Name |
1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone |
---|---|
Molecular Formula |
C19H23FN4OS |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[1-ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C19H23FN4OS/c1-4-24-13(2)17(14(3)25)18(21-19(24)26)23-11-9-22(10-12-23)16-7-5-15(20)6-8-16/h5-8H,4,9-12H2,1-3H3 |
InChI Key |
SRAPOMLXLUOQRF-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=NC1=S)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C)C |
Canonical SMILES |
CCN1C(=C(C(=NC1=S)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.